Cas no 908802-68-6 (3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester)

3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester is a versatile heterocyclic compound featuring an isoxazole core substituted with an amino-phenyl group and an ester functionality. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both amino and ester groups allows for further functionalization, enabling applications in medicinal chemistry, such as the synthesis of bioactive molecules or enzyme inhibitors. Its stable isoxazole ring enhances chemical robustness, while the ethylester group improves solubility in organic solvents, facilitating downstream reactions. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and light for optimal stability.
3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester structure
908802-68-6 structure
Product Name:3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester
CAS No:908802-68-6
MF:C12H12N2O3
MW:232.235282897949
MDL:MFCD09831954
CID:1955622
PubChem ID:53407704
Update Time:2025-05-25

3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester Chemical and Physical Properties

Names and Identifiers

    • 3-(4-AMINO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate
    • Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate
    • 951626-03-2
    • Ethyl3-(4-aminophenyl)isoxazole-5-carboxylate
    • 3-(4-Amino-phenyl)-isoxazole-5-carboxylicacidethylester
    • SCHEMBL2294258
    • 3-(4-amino-phenyl)-isoxazol-5-carboxylic acid ethyl ester
    • DB-261691
    • DTXSID40695999
    • UEUPNCATSZRUAV-UHFFFAOYSA-N
    • 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester
    • 908802-68-6
    • SB40193
    • MDL: MFCD09831954
    • Inchi: 1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
    • InChI Key: UEUPNCATSZRUAV-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=CC(C2C=CC(=CC=2)N)=N1

Computed Properties

  • Exact Mass: 232.08479225Da
  • Monoisotopic Mass: 232.08479225Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 78.4Ų

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Additional information on 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester

3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester (CAS No. 908802-68-6): A Comprehensive Overview

The compound 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester (CAS No. 908802-68-6) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of isoxazoles, which are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The presence of the 4-amino-phenyl group and the ethylester substituent makes this compound unique, as it combines the properties of aromatic amines with those of esters, offering versatility in its chemical reactivity and biological activity.

Recent studies have highlighted the importance of isoxazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The isoxazole ring in this compound is known to exhibit significant biological activity due to its ability to interact with various biomolecules, such as enzymes and receptors. The 4-amino-phenyl group further enhances the compound's potential for hydrogen bonding and π-π interactions, making it a promising candidate for medicinal chemistry applications.

The synthesis of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester involves a multi-step process that typically begins with the preparation of the isoxazole core. One common approach is the reaction of an aldehyde with an amine in the presence of an oxidizing agent to form the heterocyclic ring. Subsequent functionalization steps, such as nucleophilic substitution or coupling reactions, are then employed to introduce the ethylester group at the 5-position of the isoxazole ring. The presence of the 4-amino-phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, depending on the starting materials and desired regioselectivity.

One of the most exciting areas of research involving this compound is its application in drug design. The isoxazole ring has been shown to exhibit significant inhibitory activity against various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation-related diseases. Additionally, studies have demonstrated that this compound can modulate cellular signaling pathways, such as the MAPK and NF-kB pathways, which are often dysregulated in cancer cells. These findings suggest that 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester could serve as a lead compound for the development of novel therapeutic agents.

In addition to its biological applications, this compound has also been explored for its potential in materials science. The ethylester group can undergo hydrolysis under specific conditions, leading to the formation of carboxylic acids or their salts. This property makes it useful in polymer chemistry, where it can be employed as a building block for synthesizing biodegradable polymers or as a cross-linking agent in composite materials. Furthermore, the aromatic nature of the 4-amino-phenyl group allows for π-conjugation effects, which can enhance the electronic properties of materials derived from this compound.

From a toxicological perspective, recent studies have focused on evaluating the safety profile of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester. Acute toxicity tests have shown that this compound exhibits low toxicity at moderate doses, making it suitable for use in pharmaceutical formulations. However, chronic toxicity studies are still underway to fully understand its long-term effects on human health and environmental safety.

In conclusion, 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethylester (CAS No. 908802-68-6) is a versatile compound with promising applications in drug discovery and materials science. Its unique combination of structural features and functional groups makes it an attractive target for further research and development. As new insights into its biological activity and chemical properties continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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